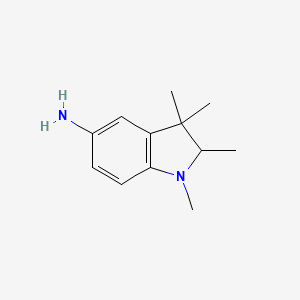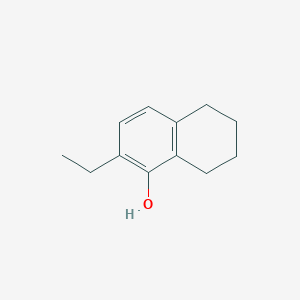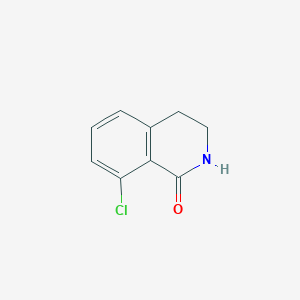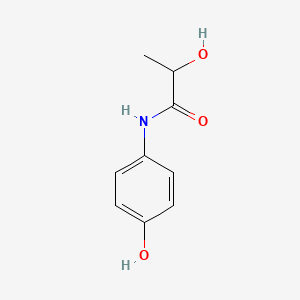
(R)-(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol is an organic compound that belongs to the class of quinoxalines Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This specific compound is characterized by the presence of a methyl group and a hydroxymethyl group attached to the tetrahydroquinoxaline structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol typically involves the following steps:
Formation of the Quinoxaline Ring: The initial step involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal, under acidic conditions to form the quinoxaline ring.
Reduction: The quinoxaline ring is then reduced to tetrahydroquinoxaline using a suitable reducing agent like sodium borohydride or lithium aluminum hydride.
Methylation: The tetrahydroquinoxaline is methylated at the 3-position using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Hydroxymethylation: Finally, the hydroxymethyl group is introduced at the 6-position through a hydroxymethylation reaction using formaldehyde and a base.
Industrial Production Methods: Industrial production of ®-(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation for reduction steps, and automated systems for precise control of reaction conditions.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the quinoxaline ring, using reducing agents such as sodium borohydride.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like halogens or sulfonates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or iodine in the presence of a base.
Major Products:
Oxidation: Formation of ®-(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)carboxylic acid.
Reduction: Formation of fully reduced quinoxaline derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
科学研究应用
®-(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of drugs targeting neurological disorders due to its structural similarity to neurotransmitter analogs.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biological Studies: The compound is used in studies investigating the interaction of quinoxaline derivatives with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: It is explored for its potential use in the synthesis of agrochemicals and dyes.
作用机制
The mechanism of action of ®-(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in neurotransmitter synthesis and degradation.
Pathways Involved: It may modulate signaling pathways related to neurotransmission, potentially affecting synaptic plasticity and neuronal communication.
相似化合物的比较
Quinoxaline: The parent compound without the methyl and hydroxymethyl groups.
Tetrahydroquinoxaline: The reduced form of quinoxaline without additional substituents.
®-3-Methylquinoxaline: Similar structure but lacking the hydroxymethyl group.
Uniqueness:
Structural Features: The presence of both a methyl and a hydroxymethyl group on the tetrahydroquinoxaline ring makes ®-(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol unique compared to its analogs.
Functional Properties: These structural features may confer unique biological activity and reactivity, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
属性
分子式 |
C10H14N2O |
|---|---|
分子量 |
178.23 g/mol |
IUPAC 名称 |
[(3R)-3-methyl-1,2,3,4-tetrahydroquinoxalin-6-yl]methanol |
InChI |
InChI=1S/C10H14N2O/c1-7-5-11-9-3-2-8(6-13)4-10(9)12-7/h2-4,7,11-13H,5-6H2,1H3/t7-/m1/s1 |
InChI 键 |
AHVQFRHEQMSSOY-SSDOTTSWSA-N |
手性 SMILES |
C[C@@H]1CNC2=C(N1)C=C(C=C2)CO |
规范 SMILES |
CC1CNC2=C(N1)C=C(C=C2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Chloro-3-ethynylimidazo[1,2-a]pyridine](/img/structure/B11910422.png)






![3-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11910479.png)



![Methyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11910505.png)
